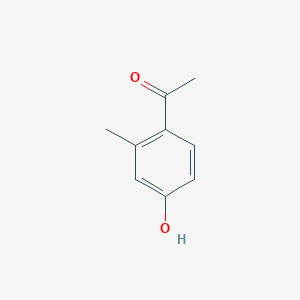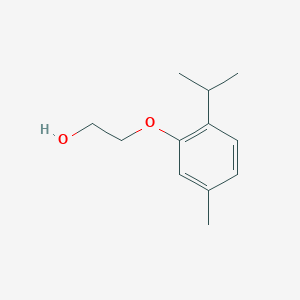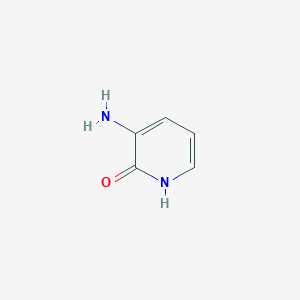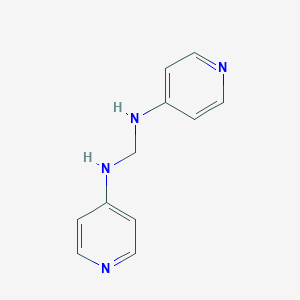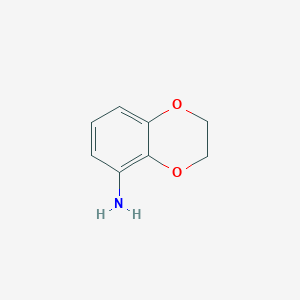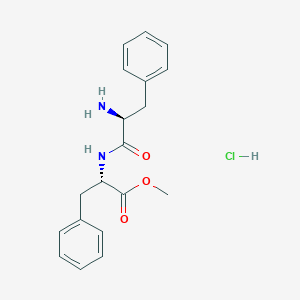
H-Phe-phe-ome hcl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of peptide analogs, including compounds similar to "H-Phe-phe-ome hcl," involves the formation of peptide bonds between amino acid units with specific modifications to enhance chemical stability and bioactivity. A study by E. Gavuzzo et al. (2009) on the synthesis and properties of chemotactic peptide analogs revealed insights into the crystal structure and molecular conformation of peptide analogs, demonstrating the methodologies applied in peptide synthesis, including the use of conformationally blocked residues (Gavuzzo et al., 2009).
Molecular Structure Analysis
The molecular structure of peptide derivatives is crucial for understanding their biological activity and chemical properties. The study by Gavuzzo et al. highlighted the molecular conformation of synthesized peptide analogs, indicating the presence of extended and folded conformations at different residues. This structural analysis provides insights into the interaction potential of the peptide with biological targets (Gavuzzo et al., 2009).
Chemical Reactions and Properties
Peptide derivatives undergo various chemical reactions, including hydrolysis, oxidation, and more specific biochemically relevant processes. The mechanism of direct synthesis of H2O2 on Pd clusters, as discussed by N. Wilson and D. Flaherty (2016), provides an example of chemical reactivity relevant to the context of peptide chemistry, illustrating heterolytic reaction pathways at the liquid-solid interface (Wilson & Flaherty, 2016).
Physical Properties Analysis
The physical properties of "H-Phe-phe-ome hcl" would include solubility in various solvents, melting point, and crystalline structure. While specific data on this compound was not identified, research on similar peptide compounds and their interactions, such as the structure of HF–HCl complexes, can provide comparative insights into hydrogen bonding and molecular interactions relevant to the physical properties of peptide derivatives (Janda et al., 1977).
Chemical Properties Analysis
The chemical properties analysis of "H-Phe-phe-ome hcl" focuses on its reactivity, stability under various conditions, and interactions with other molecules. The synthesis and properties of chemotactic peptide analogs, such as the study by Torrini et al. (1998), shed light on the conformation and activity of peptide derivatives, providing a foundation for understanding the chemical behavior of such compounds (Torrini et al., 1998).
Applications De Recherche Scientifique
1. Nanomedicine
- Application Summary : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of Application : The Phe-Phe motif is used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
- Results or Outcomes : The self-assembled nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
2. Biomaterial Chemistry, Sensors, and Bioelectronics
- Application Summary : The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure and utility for potential applications in biomaterial chemistry, sensors and bioelectronics .
- Methods of Application : The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .
- Results or Outcomes : The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .
3. Drug Delivery
- Application Summary : The Phe-Phe motif has been used in the field of drug delivery. The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of targeted drug delivery .
- Methods of Application : Peptides based on the Phe-Phe motif can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications .
- Results or Outcomes : The use of the Phe-Phe motif in drug delivery has shown promise in improving the efficiency of disease identification and treatment .
4. Functional Nano-Architectures
- Application Summary : The self-assembly of the Phe-Phe motif has been used to engineer new functional nano-architectures .
- Methods of Application : The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has resulted in interesting tubular, vesicular or fibrillar morphologies .
- Results or Outcomes : The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .
5. Nucleoside Conjugated-Diphenylalanines
- Application Summary : The self-assembly of the Phe-Phe motif has been used to engineer new functional nanostructures from nucleoside conjugated-diphenylalanines .
- Methods of Application : The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has resulted in interesting tubular, vesicular or fibrillar morphologies .
- Results or Outcomes : The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .
6. Hydrogels
- Application Summary : The Phe-Phe motif has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
- Methods of Application : Peptides based on the Phe-Phe motif can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications .
- Results or Outcomes : The use of the Phe-Phe motif in hydrogels has shown promise in improving the efficiency of disease identification and treatment .
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Molecules based on the Phe-Phe motif, such as “H-Phe-phe-ome hcl”, hold substantial promise for the creation of the next generation nanomedicines . They have unique morphological structures and utility for potential applications in biomaterial chemistry, sensors, and bioelectronics . The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14;/h2-11,16-17H,12-13,20H2,1H3,(H,21,22);1H/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWZIWMXQMICB-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-phe-ome hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



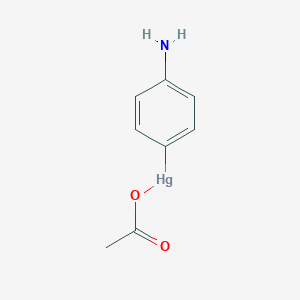
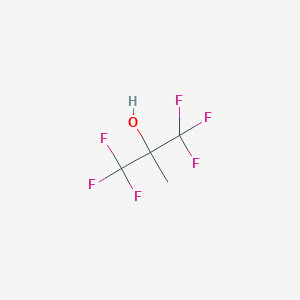
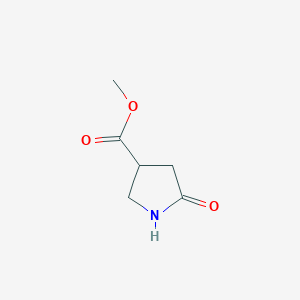
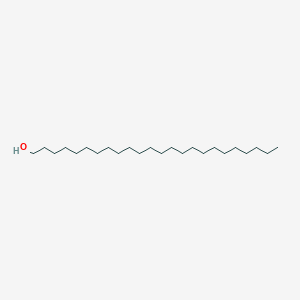
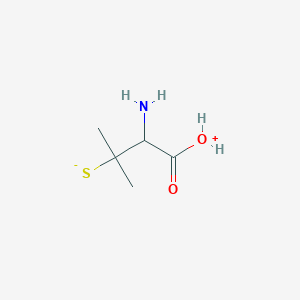
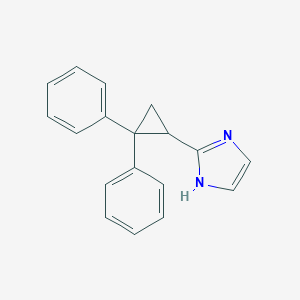
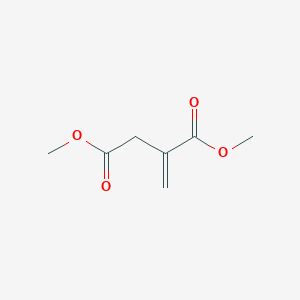
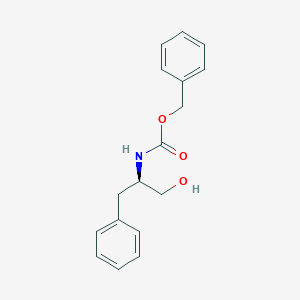
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
